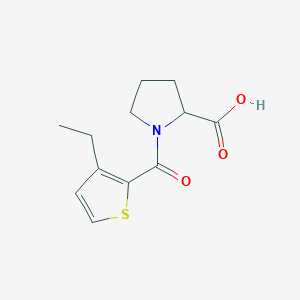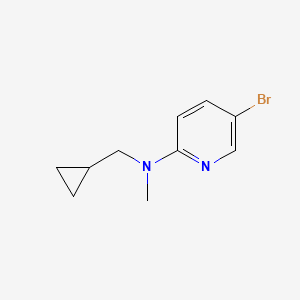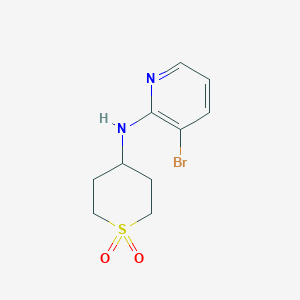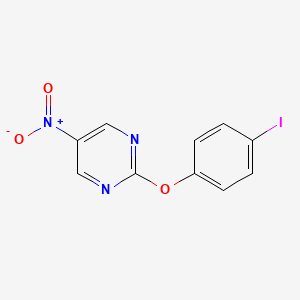![molecular formula C16H17NO3 B7587958 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7587958.png)
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide, also known as HMMA, is a synthetic compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. HMMA belongs to the class of compounds known as acetanilides, which are widely used in the pharmaceutical industry for their analgesic and anti-inflammatory properties.
Mechanism of Action
The exact mechanism of action of 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide is not fully understood. However, studies have shown that this compound acts by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound also induces apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. Studies have shown that this compound inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. This compound also induces apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of cancer cells. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide in lab experiments is its cost-effectiveness. The synthesis method for this compound is relatively simple and inexpensive, making it a viable candidate for further research. Additionally, this compound has been found to have a number of potential therapeutic applications, including as an anti-cancer agent and as a treatment for pain and inflammation.
One of the limitations of using this compound in lab experiments is the lack of information regarding its toxicity and side effects. Further research is needed to determine the safety and efficacy of this compound in humans. Additionally, this compound has a relatively short half-life, which may limit its effectiveness as a therapeutic agent.
Future Directions
There are a number of potential future directions for research on 2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of the safety and efficacy of this compound in humans. Additionally, further research is needed to determine the optimal dosage and administration route for this compound. Finally, the potential use of this compound in combination with other therapeutic agents should be investigated, as this may enhance its effectiveness as a therapeutic agent.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained considerable attention in the scientific community due to its potential therapeutic applications. This compound has been found to have anti-cancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of a variety of conditions. Further research is needed to determine the safety and efficacy of this compound in humans, as well as to investigate its potential use in combination with other therapeutic agents.
Synthesis Methods
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide is synthesized by the reaction of 3-hydroxyacetophenone with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain pure this compound. This synthesis method has been found to be efficient and cost-effective, making this compound a viable candidate for further research.
Scientific Research Applications
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as an anti-cancer agent. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
2-(3-hydroxyphenyl)-N-[(3-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-20-15-7-3-5-13(9-15)11-17-16(19)10-12-4-2-6-14(18)8-12/h2-9,18H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUYJJOSVJHUEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]propan-2-amine](/img/structure/B7587877.png)
![2-[(3-Ethylthiophene-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B7587885.png)

![(2S)-2-[(3-ethylthiophene-2-carbonyl)amino]-3-hydroxypropanoic acid](/img/structure/B7587893.png)
![2-[Cyclopropylmethyl-(3-ethylthiophene-2-carbonyl)amino]acetic acid](/img/structure/B7587900.png)

![2-Chloro-4-[(2,5-dimethylthiophene-3-carbonyl)amino]benzoic acid](/img/structure/B7587914.png)
![2-Chloro-4-[(3-ethylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587922.png)

![2-Chloro-4-[(4-chloro-1-methylpyrrole-2-carbonyl)amino]benzoic acid](/img/structure/B7587929.png)

![2-Chloro-4-[(5-methylthiophene-2-carbonyl)amino]benzoic acid](/img/structure/B7587937.png)

